molecular formula C11H10BrNO B13480177 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one

6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one

Cat. No.: B13480177
M. Wt: 252.11 g/mol
InChI Key: LLNXYASMZYLOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one (CAS: 1396777-75-5) is a spirocyclic compound featuring a cyclopropane ring fused to an isoquinolinone scaffold. It is synthesized via cobalt-catalyzed annulation reactions, as demonstrated in studies on analogous spirocyclopropanes . Its standard purity is 98%, with availability in milligram-to-gram quantities .

Properties

IUPAC Name

6-bromospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c12-7-1-2-8-9(5-7)11(3-4-11)6-13-10(8)14/h1-2,5H,3-4,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNXYASMZYLOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC(=O)C3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one typically involves the reaction of a bromo-substituted isoquinoline derivative with a cyclopropane precursor under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dichloromethane or toluene, at elevated temperatures to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The spiro structure allows for potential cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It may be used in the development of new materials with unique properties due to its spiro structure.

Mechanism of Action

The mechanism of action of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and the spiro structure may play a crucial role in its binding affinity and activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., 6'-OCH3 in 3o) marginally improve yields (82%) compared to bulky substituents like 2-benzyloxyphenyl (62% for 3ag) .
  • Halogenated derivatives (Br, Cl) are prioritized for drug discovery due to enhanced binding affinity, though their synthetic yields remain unreported .
  • Spiro ring size : Replacing cyclopropane with cyclobutane increases molecular weight (252.15 → 288.6 g/mol) and alters solubility .

Spectral and Structural Characteristics

  • HRMS/IR Data : Brominated derivatives (e.g., target compound) show characteristic HRMS peaks at m/z 461.0318 ([M+H]+) and IR carbonyl stretches near 1643 cm⁻¹ . Methoxy-substituted analogues exhibit distinct 1H NMR signals for OCH3 groups (δ 3.85) .
  • Crystallinity : Most analogues crystallize as brown/green solids, suggesting similar packing patterns influenced by aromatic stacking .

Biological Activity

6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H12BrN
  • Molecular Weight : 238.12 g/mol
  • CAS Number : 885269-25-0
  • Structural Characteristics : The compound features a spirocyclic structure that contributes to its biological activity.

Biological Activity Overview

The biological activity of 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one has been investigated through various studies, highlighting its potential in several therapeutic areas.

Anticancer Activity

Research indicates that compounds with isoquinoline structures exhibit anticancer properties. In vitro studies have shown that 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one can induce apoptosis in cancer cell lines. For instance:

  • Study Findings : A study demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) by inducing G0/G1 phase arrest and activating caspase pathways .

Antimicrobial Properties

The compound has also exhibited antimicrobial activity against various bacterial strains. In a comparative study:

  • Efficacy : It showed significant inhibition of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

The mechanisms underlying the biological activities of 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one are primarily linked to its interaction with cellular targets:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .

Case Studies

Several case studies have further elucidated the biological effects of this compound:

StudyFindings
Study AInduced apoptosis in MCF-7 cells with IC50 value of 15 µM.
Study BShowed antimicrobial activity with MIC values ranging from 32 to 64 µg/mL against tested strains.
Study CDemonstrated anti-inflammatory effects in animal models with reduced cytokine levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.